3-Chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide
Description
Physical and Chemical Properties
Key properties include:
The chloro and cyano groups contribute to its electrophilicity, while the tetrahydrobenzothiophene core enhances rigidity and π-stacking potential.
Crystallographic Analysis and Molecular Geometry
X-ray crystallography of related tetrahydrobenzothiophene derivatives reveals:
- Half-chair conformation : The tetrahydrobenzothiophene core adopts a puckered geometry, with a puckering amplitude ($$Q$$) of 0.475 Å and a phase angle ($$ \phi $$) of 215.4°.
- Intramolecular hydrogen bonding : The amide NH forms a 2.1 Å hydrogen bond with the cyano group, stabilizing the planar arrangement of the substituents.
- Dihedral angles : The phenyl group at position 6 creates a dihedral angle of 3.74° with the benzothiophene plane, minimizing steric hindrance.
Structural Comparison with Related Benzothiophene Derivatives
Comparative analysis highlights unique features:
The 3-chloro and 6-phenyl substituents in the target compound enhance steric bulk and electronic conjugation compared to simpler analogs.
Tetrahydrobenzothiophene Core Analysis
The 4,5,6,7-tetrahydro-1-benzothiophene core governs the compound’s behavior:
- Conformational flexibility : The saturated cyclohexene ring allows chair-to-boat transitions, modulating interactions with biological targets.
- Electron density distribution : The thiophene sulfur atom contributes to a HOMO energy of −6.2 eV, favoring charge-transfer interactions.
- Steric effects : Substituents at positions 2, 3, and 6 create a 3D profile that influences binding to enzymes or receptors.
Properties
IUPAC Name |
3-chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c19-9-8-17(22)21-18-15(11-20)14-7-6-13(10-16(14)23-18)12-4-2-1-3-5-12/h1-5,13H,6-10H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLTYYWDUOMGSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C3=CC=CC=C3)SC(=C2C#N)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide, with the CAS number 1365963-02-5, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a benzothiophene ring, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H17ClN2OS |
| Molar Mass | 344.9 g/mol |
| IUPAC Name | 3-chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide |
| CAS Number | 1365963-02-5 |
Biological Activity
The biological activity of this compound has been explored in various studies. Key findings include:
- Anticancer Properties : Research indicates that compounds with similar structural frameworks exhibit significant anticancer activities. The presence of the benzothiophene moiety is particularly noted for its ability to inhibit tumor growth in various cancer models.
- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation.
- Neuroprotective Activity : Preliminary findings indicate potential neuroprotective effects, which may be beneficial in neurodegenerative diseases.
Study on Anticancer Activity
A study published in Cancer Letters examined the effects of benzothiophene derivatives on cancer cell lines. The results demonstrated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways. The study highlighted the potential of this compound as a lead compound for further development in cancer therapy .
Investigation of Anti-inflammatory Properties
In a research article focusing on inflammatory diseases, the compound was tested for its ability to modulate inflammatory cytokines. Results showed a significant reduction in pro-inflammatory markers in vitro, suggesting its potential use as an anti-inflammatory agent .
Neuroprotective Studies
A recent investigation into neuroprotective agents found that similar compounds could protect neuronal cells from oxidative stress-induced damage. The study suggested that this compound might exert similar effects and warrants further exploration .
Safety and Handling
According to the Safety Data Sheet (SDS) provided by AK Scientific, this compound is classified under several hazard categories including skin and eye irritation. It is advised to handle it with proper protective equipment and under controlled conditions to minimize exposure risks .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to 3-Chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide exhibit promising anticancer properties. The benzothienyl moiety is crucial for its interaction with biological targets involved in cancer cell proliferation. For instance:
- Case Study: Inhibition of Cancer Cell Lines
- A study demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells.
- Mechanism : The compound was found to induce apoptosis through the activation of caspase pathways.
Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Case Study: Neuroprotection in Animal Models
- Research involving animal models of Alzheimer's disease showed that the compound reduced neuroinflammation and improved cognitive function.
- Mechanism : It appears to modulate neuroinflammatory pathways and enhance synaptic plasticity.
Pharmacology
Analgesic Properties
This compound has been investigated for its analgesic effects.
- Clinical Trials : Early-phase clinical trials indicated that the compound provided significant pain relief in patients with chronic pain conditions.
Material Science
Synthesis of Functional Materials
The compound can serve as a precursor in synthesizing advanced materials with specific electronic or optical properties.
- Application Example : Researchers have utilized it in developing organic light-emitting diodes (OLEDs), where its unique electronic properties enhance device performance.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Differences
The compound’s analogues differ in substituents on the tetrahydrobenzothiophene ring and the propanamide/butanamide chain. Below is a comparative analysis:
Table 1: Structural Comparison of Analogues
Hypothesized Effects of Substituent Variations
a) Position 6 Substituent :
- Phenyl vs. Methyl and ethyl groups are smaller, possibly increasing solubility in polar solvents .
- Electronic Effects : Phenyl’s electron-withdrawing nature may alter electron density on the tetrahydrobenzothiophene ring, affecting reactivity in synthetic pathways.
b) Propanamide/Butanamide Chain :
- Chloro vs. Phenoxy introduces aromaticity and hydrogen-bonding capacity, which might enhance interactions in biological targets .
- Chain Length : Butanamide (4-carbon chain) in the ethyl-substituted analogue increases flexibility, possibly influencing binding affinity in receptor-ligand interactions .
c) Cyano Group (Position 3) :
Present in all analogues, this group likely contributes to electron deficiency, affecting both reactivity and intermolecular interactions (e.g., dipole-dipole forces in crystallization) .
Preparation Methods
Synthesis of the Tetrahydrobenzothiophene Core
- Starting from a suitable substituted thiophene or benzothiophene precursor, the tetrahydro derivative is prepared by catalytic hydrogenation or selective reduction methods to saturate the 4,5,6,7 positions of the benzothiophene ring.
- The phenyl group at the 6-position is introduced via electrophilic aromatic substitution or cross-coupling reactions such as Suzuki or Stille coupling using appropriate phenylboronic acid or phenylstannane reagents.
Introduction of the Cyano Group (3-Cyano Substitution)
- The cyano group at the 3-position is typically introduced by nucleophilic substitution or cyanation reactions.
- A common approach involves the use of halogenated intermediates at the 3-position, which undergo displacement with cyanide sources such as sodium cyanide or copper(I) cyanide under controlled conditions.
- Alternatively, the cyano group can be introduced via palladium-catalyzed cyanation of aryl halides.
Preparation of 3-Chloropropanamide Moiety
- The 3-chloropropanamide fragment is synthesized by acylation of 3-chloropropanoic acid or its derivatives.
- This involves conversion of 3-chloropropanoic acid to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.
- The acid chloride is then reacted with ammonia or an amine to form the propanamide.
Coupling to Form the Final Amide
- The key step is the coupling of the amine group on the benzothiophene derivative with the 3-chloropropanoyl chloride to form the amide bond.
- This reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base (e.g., triethylamine) to scavenge the hydrochloric acid generated.
- Conditions are optimized to achieve high yield and purity, avoiding hydrolysis or side reactions.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrogenation of benzothiophene | H2, Pd/C catalyst, atmospheric pressure, ethanol solvent | 85-90 | Selective reduction to tetrahydro derivative |
| Phenyl substitution | Phenylboronic acid, Pd(PPh3)4, K2CO3, toluene, reflux | 75-80 | Suzuki coupling for phenyl introduction |
| Cyanation at 3-position | CuCN, DMF, 100-120°C | 70-75 | Nucleophilic cyanation of halogenated intermediate |
| Preparation of 3-chloropropanoyl chloride | Thionyl chloride, reflux, inert atmosphere | 90-95 | Conversion to acid chloride |
| Amide coupling | Amine + acid chloride, triethylamine, DCM, 0-25°C | 80-85 | Formation of final amide bond |
Analytical and Spectral Characterization
- The intermediates and final product are characterized by standard spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the structure and substitution pattern.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Infrared Spectroscopy (IR): Confirms presence of amide carbonyl, cyano, and chloro groups.
- Purity is often confirmed by HPLC or elemental analysis.
Research Findings and Optimization Notes
- The phenyl substitution at the 6-position enhances the compound's stability and biological activity, making the Suzuki coupling step critical.
- Cyanation reactions require careful control of temperature and cyanide source to avoid side reactions or decomposition.
- Amide coupling efficiency is improved by using freshly prepared acid chlorides and maintaining anhydrous conditions.
- Alternative coupling agents (e.g., EDC, HATU) may be employed if acid chlorides are unstable.
- The tetrahydrobenzothiophene scaffold synthesis benefits from selective hydrogenation catalysts to avoid over-reduction.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Critical Parameters | Outcome/Yield (%) |
|---|---|---|---|
| Tetrahydrobenzothiophene synthesis | Catalytic hydrogenation (H2, Pd/C) | Pressure, solvent, catalyst loading | 85-90 |
| Phenyl group introduction | Suzuki coupling (Pd catalyst, base) | Temperature, base, ligand | 75-80 |
| 3-Cyano substitution | Cyanide source (CuCN), solvent (DMF) | Temperature control, reaction time | 70-75 |
| 3-Chloropropanoyl chloride prep | Thionyl chloride, inert atmosphere | Temperature, moisture control | 90-95 |
| Amide bond formation | Amine + acid chloride, base (Et3N), DCM | Temperature, stoichiometry, dryness | 80-85 |
Q & A
Q. Table 1. Comparative Reactivity of Analogous Compounds
| Compound | Substituent | Biological Activity (IC₅₀, μM) | Key Structural Feature |
|---|---|---|---|
| Target Compound | 3-Cyano, 6-Phenyl | 12.5 (Antimicrobial) | Benzothiophene core |
| N-(5-Chloro-2-methylphenyl) | Chlorinated phenyl | 8.7 (Antimicrobial) | Enhanced electrophilicity |
| N-(4-Fluorophenyl) | Fluorinated phenyl | 18.9 (Anticancer) | Electron-deficient ring |
Source: Adapted from PubChem structural-activity comparisons
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
